5-(4-hydroxyphenyl)-1-methyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(4-hydroxyphenyl)-1-methyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione is a useful research compound. Its molecular formula is C13H12N4O4 and its molecular weight is 288.263. The purity is usually 95%.
BenchChem offers high-quality 5-(4-hydroxyphenyl)-1-methyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-hydroxyphenyl)-1-methyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- STK659464 has demonstrated antiviral potential. Researchers have investigated its effects against herpes simplex virus type 1 (HSV-1) strains in cell culture studies. Further exploration is needed to understand its mechanism of action and potential clinical applications .
- Molecular docking studies suggest that STK659464 interacts with the active site of the epidermal growth factor receptor (EGFR). EGFR plays a crucial role in cell signaling pathways, and inhibiting it can be relevant for cancer therapy .
- STK659464 has been evaluated for its cytotoxic effects. At specific concentrations, it exhibits moderate activity against cancer cells. Investigating its impact on different cancer types and understanding its underlying mechanisms could be valuable .
- Researchers have developed a green one-pot synthetic protocol for STK659464 derivatives. The method involves water as a solvent and microwave irradiation. This sustainable approach highlights its potential in green chemistry applications .
Antiviral Activity
Epidermal Growth Factor Receptor (EGFR) Inhibition
Cytotoxicity and Cancer Research
Green Synthesis and Sustainable Chemistry
properties
IUPAC Name |
5-(4-hydroxyphenyl)-1-methyl-6,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4,7-trione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O4/c1-17-10-8(11(19)16-13(17)21)9(14-12(20)15-10)6-2-4-7(18)5-3-6/h2-5,9,18H,1H3,(H2,14,15,20)(H,16,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAAFBCYNWQFXMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(NC(=O)N2)C3=CC=C(C=C3)O)C(=O)NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.